molecular formula C13H9ClFNO B2376116 (Z)-4-chloro-N-(4-fluorobenzylidene)aniline oxide CAS No. 300559-62-0

(Z)-4-chloro-N-(4-fluorobenzylidene)aniline oxide

Cat. No.: B2376116
CAS No.: 300559-62-0
M. Wt: 249.67
InChI Key: HRFRFKGHIGSDJE-SXGWCWSVSA-N
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Description

(Z)-4-chloro-N-(4-fluorobenzylidene)aniline oxide is an organic compound that features a chlorinated aniline group and a fluorinated benzylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-chloro-N-(4-fluorobenzylidene)aniline oxide typically involves the reaction of 4-chloroaniline with 4-fluorobenzaldehyde under specific conditions to form the corresponding Schiff base, which is then oxidized to produce the desired aniline oxide. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or hydrochloric acid to facilitate the formation of the Schiff base .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

(Z)-4-chloro-N-(4-fluorobenzylidene)aniline oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like bromine or iodine. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more complex oxides, while reduction can regenerate the original aniline. Substitution reactions can produce a variety of halogenated derivatives .

Mechanism of Action

The mechanism by which (Z)-4-chloro-N-(4-fluorobenzylidene)aniline oxide exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to form stable complexes with these targets, thereby modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, binding to receptor sites, and altering cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-4-chloro-N-(4-fluorobenzylidene)aniline oxide is unique due to the presence of both chlorine and fluorine atoms, which impart distinct electronic and steric properties. These features make it a valuable compound for studying structure-activity relationships and developing new chemical entities with specific biological or industrial applications .

Properties

IUPAC Name

N-(4-chlorophenyl)-1-(4-fluorophenyl)methanimine oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClFNO/c14-11-3-7-13(8-4-11)16(17)9-10-1-5-12(15)6-2-10/h1-9H/b16-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRFRFKGHIGSDJE-SXGWCWSVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=[N+](C2=CC=C(C=C2)Cl)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=[N+](/C2=CC=C(C=C2)Cl)\[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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